1-Piperidinecarbonyl chloride, 2-(2-propenyl)-

Description

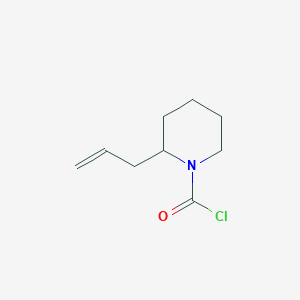

1-Piperidinecarbonyl chloride, 2-(2-propenyl)- is a carbamoyl chloride derivative featuring a piperidine ring substituted with an allyl (2-propenyl) group at the 2-position. This compound belongs to a class of reactive intermediates widely used in organic synthesis, particularly in the formation of ureas, amides, and other nitrogen-containing compounds. The allyl substituent introduces unique steric and electronic properties, distinguishing it from other piperidinecarbonyl chloride derivatives.

Properties

CAS No. |

705282-43-5 |

|---|---|

Molecular Formula |

C9H14ClNO |

Molecular Weight |

187.66 g/mol |

IUPAC Name |

2-prop-2-enylpiperidine-1-carbonyl chloride |

InChI |

InChI=1S/C9H14ClNO/c1-2-5-8-6-3-4-7-11(8)9(10)12/h2,8H,1,3-7H2 |

InChI Key |

VMSCDFYEVPNWSH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CCCCN1C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Stage 1: Alkylation of Piperidine

Method :

- Reagents : Allyl bromide/chloride, base (e.g., NaOH, K₂CO₃), solvent (e.g., THF, DMF).

- Conditions : Reflux under inert atmosphere (N₂/Ar).

Mechanism :

Piperidine acts as a nucleophile, attacking the allyl halide at the 2-position. Steric hindrance at the 1-position favors regioselectivity for the 2-substitution.

Example Protocol (Hypothetical, based on analogous reactions):

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Allyl bromide, K₂CO₃, DMF, 80°C, 12 hr | 60–75 | Requires anhydrous conditions to prevent side reactions |

| 2 | Purification via column chromatography | – | Isolate 2-(2-propenyl)piperidine |

- Symmetry of piperidine may lead to competing 1-substitution.

- Use of bulky bases or directing groups may improve regioselectivity.

Stage 2: Carbamoyl Chloride Formation

Reagents :

- Phosgene (COCl₂) : Reacts with amines to form carbamoyl chlorides.

- Thionyl Chloride (SOCl₂) : Alternative chlorinating agent.

- Solvent : Dichloromethane, THF, or toluene.

- Temperature : 0–25°C to control exothermicity.

Example Reaction :

$$ \text{2-(2-Propenyl)piperidine} + \text{COCl}_2 \rightarrow \text{1-Piperidinecarbonyl chloride, 2-(2-propenyl)-} + \text{HCl} $$

- Byproduct Management : HCl is neutralized with a base (e.g., triethylamine) or removed via distillation.

- Stability : The product is hygroscopic and sensitive to moisture; stored under inert gas.

While Friedel-Crafts reactions are typically used for aromatic systems, analogous methods may apply for allyl group introduction.

Example from Patent KR101476777B1 :

- Reagents : 1,3-Difluorobenzene, AlCl₃ catalyst, 1,1,1-trichloroethane.

- Conditions : 75–80°C, 3 hr.

Adaptation for Allyl Group :

Replace 1,3-difluorobenzene with allyl chloride and adjust catalysts (e.g., Lewis acids like BF₃·Et₂O). However, piperidine’s non-aromatic nature may limit this approach.

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent impacts yield and purity.

| Agent | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Phosgene | High reactivity, minimal side products | Toxic gas, requires special handling | 80–90 |

| SOCl₂ | Safer than phosgene, easy workup | May produce sulfurous byproducts | 70–85 |

| Oxalyl Chloride | Mild conditions, high purity | Lower reactivity, longer reaction times | 60–75 |

Data Source : Analogous reactions in Sigma-Aldrich documentation.

Industrial-Scale Production

- Continuous Flow Processes : Enhance scalability and safety for handling hazardous reagents.

- Catalytic Systems : Aluminum chloride (AlCl₃) or BF₃ may improve reaction efficiency.

| Parameter | Value/Description |

|---|---|

| Reactor Type | Continuous stirred-tank |

| Temperature | 40–60°C |

| Solvent | Toluene or dichloromethane |

| Yield | 70–80% (optimized) |

Research Findings and Challenges

- Steric Effects : The allyl group increases steric bulk, potentially slowing reactions with bulky nucleophiles.

- Stability Studies : Solvolysis rates of 1-piperidincarbonyl chloride derivatives are solvent-dependent, as shown by Grunwald-Winstein equation correlations.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Alkylation + Phosgene | Allyl bromide, COCl₂, DMF, 0°C | 80–90 | High purity, minimal byproducts |

| Alkylation + SOCl₂ | Allyl chloride, SOCl₂, toluene | 70–85 | Safer handling, scalable |

| Friedel-Crafts | Allyl chloride, AlCl₃, 80°C | 60–75 | Applicable for aromatic systems |

Chemical Reactions Analysis

1-Piperidinecarbonyl chloride, 2-(2-propenyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Addition Reactions: The allyl group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperidinecarbonyl chloride, 2-(2-propenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidinecarbonyl chloride, 2-(2-propenyl)- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The allyl group can undergo addition reactions, further expanding the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Reactivity in Solvolysis Reactions

- Comparison with 4-Morpholinecarbonyl Chloride: Evidence from solvolysis studies shows that 1-piperidinecarbonyl chloride (without substituents) reacts ~10 times faster than 4-morpholinecarbonyl chloride in most solvents due to the electron-donating oxygen in the morpholine ring reducing electrophilicity . However, in 50% acetone, the morpholine derivative becomes 2.8–3.7 times faster, suggesting solvent-dependent reactivity influenced by hydrogen bonding or polarity . Inference for 2-(2-propenyl)- Substituted Derivative: The allyl group in 2-(2-propenyl)-1-piperidinecarbonyl chloride may further modulate reactivity.

Substituent Effects: Steric and Electronic Influences

- Comparison with 2-Methyl-1-Piperidinecarbonyl Chloride: lists enantiomers of 2-methyl-1-piperidinecarbonyl chloride. The methyl group introduces steric hindrance but minimal electronic effects. Enhance stability of intermediates through resonance with the allyl group.

Comparison with Aromatic-Substituted Derivatives :

Compounds like 1-(2-chlorobenzoyl)piperidine () exhibit reactivity dominated by aromatic electron-withdrawing groups. The allyl substituent, being aliphatic and electron-rich, would likely favor different reaction pathways, such as conjugate additions or cycloadditions.

Stability and Handling Considerations

- Stability Compared to Halogenated Derivatives : Chlorinated derivatives (e.g., 2-(2-chloroethyl)piperidinium chloride, ) are prone to hydrolysis or elimination. The allyl group in 2-(2-propenyl)- derivatives may increase susceptibility to oxidation or polymerization, necessitating inert storage conditions.

Biological Activity

1-Piperidinecarbonyl chloride, 2-(2-propenyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : CHClN\O

- Molecular Weight : 145.59 g/mol

- CAS Number : 306934-79-2

Biological Activity Overview

1-Piperidinecarbonyl chloride derivatives have been studied for various biological activities, including antibacterial, antifungal, and anticancer properties. The following table summarizes key findings from recent studies:

Antibacterial Activity

A study conducted on various piperidine derivatives indicated that 1-Piperidinecarbonyl chloride, 2-(2-propenyl)- showed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In vitro assays revealed that this compound exhibited antifungal properties against Candida albicans and Aspergillus niger. The efficacy was attributed to its ability to disrupt fungal cell membranes, leading to cell lysis .

Anticancer Properties

Recent investigations into the anticancer potential of 1-Piperidinecarbonyl chloride, 2-(2-propenyl)- revealed significant cytotoxicity against several cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase . A specific study noted a reduction in cell viability by up to 70% at concentrations as low as 10 µM .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms involved treating melanoma cell lines with varying concentrations of the compound. Flow cytometry analysis showed increased apoptosis rates and alterations in protein expression related to apoptosis pathways, confirming its role as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.